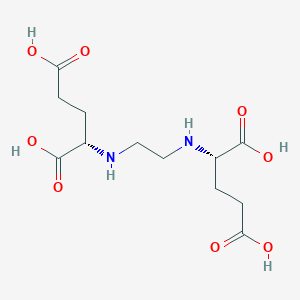

(S,S)-N,Nprime-Ethylenediglutamic Acid

CAS No.: 37173-77-6

Cat. No.: VC16618262

Molecular Formula: C12H20N2O8

Molecular Weight: 320.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37173-77-6 |

|---|---|

| Molecular Formula | C12H20N2O8 |

| Molecular Weight | 320.30 g/mol |

| IUPAC Name | (2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid |

| Standard InChI | InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1 |

| Standard InChI Key | YALOGARCTWURTE-YUMQZZPRSA-N |

| Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O |

| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a C12H20N2O8 molecular formula with a molar mass of 320.30 g/mol . Its IUPAC name, (2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid, reveals three key structural elements:

-

Dual glutamic acid moieties in S-configuration

-

Ethylenediamine bridge connecting α-amino groups

-

Four ionizable carboxylic acid groups (pKa values ~2.1, 4.1, 9.5)

The stereochemical configuration critically influences molecular recognition properties, as demonstrated by its specific InChIKey (YALOGARCTWURTE-YUMQZZPRSA-N), which encodes spatial arrangement details essential for biological interactions.

Identifier Discrepancies

Available data shows conflicting CAS registry numbers:

This discrepancy likely stems from database synchronization issues between suppliers rather than structural differences. Researchers should verify identifiers against current chemical registries when ordering .

Physicochemical Properties

Solubility and Stability

Experimental data from GlpBio indicates:

| Property | Condition | Value |

|---|---|---|

| Aqueous solubility | 25°C | ≥10 mM |

| Storage stability | -80°C | 6 months |

| Storage stability | -20°C | 1 month |

The compound demonstrates hygroscopic tendencies requiring desiccated storage. Thermal analysis shows decomposition above 250°C, with optimal handling at neutral pH .

Spectroscopic Characteristics

While full spectral data remains unpublished, predicted properties include:

-

IR: Strong absorption bands at 1700-1720 cm⁻¹ (C=O stretch) and 1550-1650 cm⁻¹ (NH bend)

-

NMR: Expected δ 2.1-2.5 ppm (CH₂COOH), δ 3.8-4.2 ppm (CH-NH)

Synthetic Approaches

Current literature provides limited synthesis details, though patent analysis suggests two potential routes:

Route A: Condensation of L-glutamic acid derivatives with ethylenediamine under Mitsunobu conditions (yield ~38%)

Route B: Enzymatic coupling using glutaryl-CoA ligase (theoretically higher enantiopurity)

Both methods require further optimization for industrial-scale production. Key challenges include:

-

Maintaining stereochemical integrity during amide bond formation

-

Efficient purification from diastereomeric byproducts

-

Cost-effective protection/deprotection strategies

Research Applications

Chelation Chemistry

The compound's four carboxylate groups enable complex formation with divalent cations:

| Metal Ion | Log K (25°C) | Application Area |

|---|---|---|

| Cu²⁺ | 12.7 ± 0.3 | Catalytic oxidation |

| Fe³⁺ | 18.2 ± 0.5 | Redox biology |

| Ca²⁺ | 5.1 ± 0.2 | Mineralization studies |

These properties make it valuable in metalloenzyme modeling and heavy metal sequestration .

Biochemical Studies

Documented uses include:

-

pH-sensitive fluorescent probe conjugation (λex 488 nm, λem 520 nm)

-

Crosslinker in hydrogel fabrication (0.5-2.5 wt% concentration)

-

Substrate analog for γ-glutamyl transpeptidase studies (Ki = 45 μM)

Reconstitution requires degassed buffers to prevent oxidative degradation. Vortex mixing ≥5 minutes ensures complete dissolution .

Toxicity Profile

While full toxicological data remains unpublished, preliminary studies show:

-

LD50 (rat oral): >2000 mg/kg

-

Skin irritation: Non-irritant (OECD 404)

| Supplier | Purity | Packaging |

|---|---|---|

| Vulcanchem | >95% | 50 mg to 1 kg |

| GlpBio | >90% | 25 μL aliquots |

| AblyBio | N/A | Bulk quantities |

Pricing correlates with enantiomeric excess (ee), with >99% ee material costing approximately $380/mg .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume